molecular formula C9H17Cl B2798026 4-(Chloromethyl)-1,1-dimethylcyclohexane CAS No. 1479747-36-8

4-(Chloromethyl)-1,1-dimethylcyclohexane

Cat. No.: B2798026
CAS No.: 1479747-36-8
M. Wt: 160.69
InChI Key: XQUMSHCVUAVOCS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1,1-dimethylcyclohexane, with the molecular formula C9H17Cl, is a valuable chemical building block in organic synthesis and materials science research . The chloromethyl group attached to the 1,1-dimethylcyclohexane scaffold provides a reactive site for further functionalization, making it a useful intermediate for the development of more complex molecular structures. In research contexts, its reactivity is influenced by the structure of the cyclohexane ring; for instance, studies on similar alkyl-substituted cyclohexane halides indicate a tendency towards elimination reaction pathways (E1) under specific conditions, such as in the presence of heat and a weak base . This compound is related to other C8H16 cycloalkanes, which are well-studied for their physical properties, including phase change data and enthalpies of vaporization . As a specialty chemical, it holds potential for applications in catalytic hydrogenation, Diels-Alder reactions, and the low-pressure synthesis of derivatives like cyclohexanedimethanol . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

4-(chloromethyl)-1,1-dimethylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Cl/c1-9(2)5-3-8(7-10)4-6-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUMSHCVUAVOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloromethyl 1,1 Dimethylcyclohexane and Analogous Structures

Classical Synthetic Routes to Chloromethyl Cyclohexanes

Traditional methods for the preparation of chloromethyl cyclohexanes primarily involve direct halogenation of the corresponding cycloalkane or the conversion of a pre-existing functional group, most commonly a hydroxyl group, into the desired chloromethyl moiety.

Direct Halogenation Processes for Cycloalkanes

Direct halogenation of cycloalkanes, such as 1,1-dimethylcyclohexane (B3273568), typically proceeds via a free-radical mechanism. This process is initiated by the homolytic cleavage of a halogen molecule, often facilitated by ultraviolet (UV) light or heat, to generate highly reactive halogen radicals. These radicals then abstract a hydrogen atom from the cycloalkane, creating a cycloalkyl radical, which subsequently reacts with another halogen molecule to form the alkyl halide and a new halogen radical, thus propagating the chain reaction.

The regioselectivity of free-radical chlorination is often low, leading to a mixture of isomeric products. The chlorine radical is highly reactive and less selective, meaning it can abstract hydrogen atoms from different positions on the cyclohexane (B81311) ring. In the case of 1,1-dimethylcyclohexane, this would likely result in a complex mixture of monochlorinated products, including 4-(chloromethyl)-1,1-dimethylcyclohexane, as well as isomers with chlorine at other positions on the ring. The distribution of these products is influenced by the number of hydrogen atoms at each position and the relative stability of the intermediate radicals (tertiary > secondary > primary). However, due to this lack of selectivity, direct chlorination is often not a preferred method for the synthesis of a specific isomer like this compound when high purity is required.

Conversion of Hydroxyl Groups to Chloromethyl Moieties (e.g., from corresponding alcohols)

A more controlled and widely used approach for the synthesis of this compound involves the conversion of the corresponding alcohol, (1,1-dimethylcyclohexan-4-yl)methanol. This precursor can be synthesized by the reduction of 4,4-dimethylcyclohexanecarboxylic acid. Several reliable methods are available for the transformation of primary alcohols to alkyl chlorides.

One of the most common reagents for this conversion is thionyl chloride (SOCl₂) . The reaction is typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion, leading to the desired alkyl chloride with inversion of configuration if the alcohol is chiral. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product.

Another effective method is the Appel reaction , which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a chlorine source, such as carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). The reaction proceeds through the formation of a phosphonium (B103445) salt, which activates the hydroxyl group for nucleophilic substitution by the chloride ion. The Appel reaction is known for its mild conditions and is compatible with a wide range of functional groups. The stereochemical outcome is typically inversion of configuration at the carbon center.

A summary of common reagents for the conversion of (1,1-dimethylcyclohexan-4-yl)methanol is presented in the table below.

Reagent SystemTypical ConditionsStereochemistryByproducts
Thionyl Chloride (SOCl₂)Pyridine or neat, 0 °C to refluxInversionSO₂, HCl
Triphenylphosphine (PPh₃) / CCl₄Inert solvent (e.g., CH₂Cl₂), room temp.InversionTriphenylphosphine oxide, CHCl₃
Triphenylphosphine (PPh₃) / NCSInert solvent (e.g., THF), room temp.InversionTriphenylphosphine oxide, succinimide

Advanced Strategies in Stereoselective Synthesis of Substituted Cyclohexyl Chlorides

Achieving stereocontrol in the synthesis of substituted cyclohexanes, including those bearing a chloromethyl group, is a significant challenge in organic synthesis. Advanced strategies often rely on the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction.

For the synthesis of specific diastereomers of this compound, one could envision a strategy starting from a stereochemically defined precursor. For instance, the diastereoselective reduction of a ketone or the stereoselective addition to a double bond within the cyclohexane ring could establish the desired relative stereochemistry of the substituents. Subsequent functional group manipulations would then lead to the target molecule.

Recent advancements in catalysis have enabled diastereodivergent syntheses, allowing for the selective formation of any possible diastereomer of a multi-substituted cycloalkane from a common starting material by simply changing the catalyst or reaction conditions. For example, cobalt-catalyzed hydroalkylation of methylenecyclohexanes has been shown to be a versatile method for the synthesis of various isomers of disubstituted cyclohexanes. While not yet specifically demonstrated for this compound, these advanced catalytic systems hold promise for the future development of stereoselective routes to this and analogous structures.

Emerging Green Chemistry Approaches in Alkyl Halide Preparation

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods, in line with the principles of green chemistry. This has led to new approaches for the preparation of alkyl halides that aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One such approach involves the use of trichloroisocyanuric acid (TCCA) as a chlorinating agent. TCCA is a stable, inexpensive, and easy-to-handle solid that can serve as a source of chlorine. In some applications, it can replace hazardous reagents like chlorine gas. Catalytic systems, often employing transition metals, are being developed to facilitate the chlorination of saturated hydrocarbons using TCCA under milder conditions. beilstein-journals.orgresearchgate.net The use of TCCA is advantageous as its byproduct, cyanuric acid, can potentially be recycled.

Photocatalysis represents another burgeoning area in green chemistry for the synthesis of alkyl halides. These methods utilize light energy to drive chemical reactions, often under mild conditions. For instance, metal-free photoredox systems have been developed for the decarboxylative chlorination of carboxylic acids, offering a sustainable alternative to traditional methods. nih.gov

Phase-transfer catalysis (PTC) is another green chemistry tool that can be applied to the synthesis of alkyl halides. PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), often eliminating the need for hazardous and expensive anhydrous solvents. This technique can be particularly useful in the conversion of alcohols to alkyl chlorides using aqueous hydrochloric acid and a phase-transfer catalyst.

The table below summarizes some emerging green chemistry approaches for alkyl halide synthesis.

Green Chemistry ApproachKey FeaturesPotential Application
Trichloroisocyanuric acid (TCCA)Solid, stable, and safer chlorine source; recyclable byproduct.Direct chlorination of cycloalkanes.
PhotocatalysisUses light energy, often at ambient temperature; can be metal-free.Decarboxylative chlorination or C-H activation.
Phase-Transfer CatalysisReduces the need for organic solvents; uses aqueous reagents.Conversion of alcohols to alkyl chlorides.

Reactivity and Mechanistic Pathways of 4 Chloromethyl 1,1 Dimethylcyclohexane

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. The reaction can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. slideshare.net For 4-(chloromethyl)-1,1-dimethylcyclohexane, the substrate is a primary alkyl halide, as the carbon bonded to the chlorine is only attached to one other carbon atom. This structural feature strongly favors the SN2 pathway over the SN1 pathway, which would require the formation of a highly unstable primary carbocation. youtube.comyoutube.com

The kinetics of nucleophilic substitution for a primary alkyl halide like this compound are characteristic of an SN2 mechanism. chemicalnote.com The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-chlorine bond breaks. chemicalnote.com Consequently, the reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics. chemicalnote.comyoutube.com

Rate Law for SN2: Rate = k[R-CH₂Cl][Nu⁻]

In contrast, an SN1 reaction involves a two-step mechanism where the rate-determining step is the slow, unimolecular formation of a carbocation. youtube.comchemicalnote.com This pathway is disfavored for primary substrates due to the high energy of activation required to form an unstable primary carbocation. khanacademy.org

CharacteristicSN2 Mechanism (Favored)SN1 Mechanism (Disfavored)
SubstratePrimary (Methyl > 1° > 2°)Tertiary (3° > 2°)
KineticsSecond-orderFirst-order
MechanismSingle concerted stepTwo steps, carbocation intermediate
NucleophileFavored by strong nucleophilesFavored by weak nucleophiles
StereochemistryInversion of configuration at a chiral centerRacemization at a chiral center
SolventFavored by polar aprotic solventsFavored by polar protic solvents

The cyclohexane (B81311) ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. wikipedia.org This ring undergoes rapid "ring-flipping" between two chair conformers at room temperature. libretexts.org In any substituted cyclohexane, substituents can occupy either axial or equatorial positions. libretexts.org For the SN2 mechanism, which requires a backside attack by the nucleophile, the steric hindrance around the electrophilic carbon is a critical factor. chemicalnote.com

The bulky 1,1-dimethyl groups at the C1 position "lock" the ring's conformation to some extent, but their primary influence is not directly on the C4 position. The key factor is the accessibility of the chloromethyl carbon. The cyclohexane ring itself provides steric bulk that can hinder the approach of the nucleophile compared to an acyclic analogue. The rate of the SN2 reaction can be influenced by the steric size of the incoming nucleophile; larger nucleophiles will experience greater difficulty in accessing the reaction site. While the ring's conformational dynamics are always a factor, the primary nature of the substrate remains the dominant reason for the preference for the SN2 pathway. acs.org

The carbon atom of the chloromethyl group in the title compound is not a stereocenter. Therefore, substitution at this position does not lead to stereoisomeric products. However, the principles of stereochemistry in substitution reactions are well-established from studies of related chiral systems.

In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. chemicalnote.com This "backside attack" leads to an inversion of configuration at the chiral center, often compared to an umbrella flipping inside out in the wind. youtube.com If the starting material has an (R) configuration, the product will have an (S) configuration, and vice versa.

In contrast, the SN1 mechanism proceeds through a planar carbocation intermediate. youtube.comyoutube.com The nucleophile can then attack this flat intermediate from either face with roughly equal probability. slideshare.net This results in the formation of a nearly 50:50 mixture of enantiomers, a process known as racemization. slideshare.net

Elimination Reactions (E1 and E2)

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. jove.com This typically occurs when the nucleophile acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. jove.com For this compound, the E2 mechanism is strongly favored over E1 for the same reason SN2 is favored over SN1: the reluctance to form a primary carbocation. stackexchange.comlibretexts.org The E2 mechanism is a single-step concerted process that requires a strong base. libretexts.org

Regioselectivity refers to the preference for forming one constitutional isomer over another in a reaction where multiple products are possible. chemistrysteps.com In elimination reactions, this is often described by the Saytzeff and Hofmann rules. byjus.com

Saytzeff's Rule: Predicts that when more than one alkene can be formed, the major product is the more substituted (and generally more stable) alkene. chemistrysteps.combyjus.com This outcome is favored when using small, strong bases. msu.edu

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. chemistnotes.com This is often observed when using a sterically bulky base, which preferentially abstracts the more sterically accessible proton, or with poor leaving groups. chemistnotes.commasterorganicchemistry.com

For this compound, the beta-hydrogens are located exclusively at the C4 position of the cyclohexane ring. Since there is only one type of beta-hydrogen, only one elimination product is possible: 4-(methylidene)-1,1-dimethylcyclohexane . Therefore, the concept of Saytzeff vs. Hofmann regioselectivity does not apply to this specific substrate, as there is no choice between different beta-protons to abstract.

FactorFavors Saytzeff Product (More Substituted)Favors Hofmann Product (Less Substituted)
BaseSmall, unhindered base (e.g., Sodium ethoxide)Bulky, sterically hindered base (e.g., Potassium tert-butoxide)
Leaving GroupGood leaving groups (Cl, Br, I)Poor leaving groups (e.g., -NR₃⁺, -F)
SubstrateSimple alkyl halidesSubstrates with steric hindrance near the more substituted β-carbon

The E2 reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. This is due to the geometric requirement of the transition state, which must have an anti-periplanar arrangement. ucalgary.cachemistrysteps.com In this geometry, the abstracted beta-hydrogen and the leaving group are in the same plane and oriented at a 180° dihedral angle to each other. ucalgary.cachemistrysteps.com

In cyclohexane systems, this anti-periplanar requirement means that both the beta-hydrogen and the leaving group must typically be in axial positions for the E2 reaction to occur efficiently. fiveable.melibretexts.org For this compound, the C-C bond connecting the chloromethyl group to the ring can rotate. The reaction will proceed through a conformation where one of the C-H bonds at the C4 position of the ring is anti-periplanar to the C-Cl bond. This conformational requirement is a key aspect of the E2 mechanism in cyclic systems. fiveable.me

Stereoselectivity refers to the preference for the formation of one stereoisomer over another (e.g., E vs. Z alkenes). jove.com Since the elimination product of this compound, 4-(methylidene)-1,1-dimethylcyclohexane, does not have stereoisomers, this concept is not applicable to the product. The reaction's stereochemistry is defined by the mechanistic requirement for an anti-periplanar transition state (stereospecificity) rather than the formation of a preferred stereoisomeric product (stereoselectivity). chemistrysteps.com

Organometallic Reactions and Cross-Coupling Methodologies

Organometallic derivatives of this compound would be key intermediates for cross-coupling reactions. The formation of such reagents, typically Grignard or organozinc compounds, is a prerequisite for their participation in widely used carbon-carbon bond-forming methodologies.

The primary literature does not provide specific examples of organometallic reagent formation from this compound. However, the general preparation of a Grignard reagent would involve the reaction of the chloroalkane with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran. The anticipated product would be (1,1-dimethylcyclohexan-4-yl)methylmagnesium chloride.

Similarly, the corresponding organozinc reagent, (1,1-dimethylcyclohexan-4-yl)methylzinc chloride, could hypothetically be prepared, which would be a suitable substrate for Negishi-type cross-coupling reactions.

Cross-Coupling Reactions:

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel. While no specific examples utilizing this compound were found, the following cross-coupling reactions represent plausible, albeit currently undocumented, transformations.

Kumada Coupling: This reaction would involve the coupling of the Grignard reagent derived from this compound with an aryl or vinyl halide, catalyzed by a nickel or palladium complex.

Negishi Coupling: The corresponding organozinc reagent could be coupled with various organic halides under palladium or nickel catalysis.

Suzuki Coupling: For a Suzuki coupling, the corresponding organoboron derivative, such as (1,1-dimethylcyclohexan-4-yl)methylboronic acid or its esters, would be required. This could then be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a base.

The absence of specific literature on these reactions for this compound means that data on reaction conditions, catalyst systems, yields, and potential side reactions are not available.

Radical Processes and Other Unconventional Transformations

Radical reactions offer alternative pathways for the functionalization of alkyl halides. These reactions are typically initiated by light or a radical initiator.

Radical Halogenation:

Further halogenation of this compound could occur at other positions on the cyclohexane ring via a radical mechanism. However, the selectivity of such a reaction would be influenced by the relative stability of the potential radical intermediates. No studies detailing the radical halogenation of this specific substrate were identified.

Radical Cyclization and Addition Reactions:

Unconventional transformations involving radical intermediates are a cornerstone of modern organic synthesis. For this compound, derivatization to introduce an unsaturated moiety would be necessary to explore intramolecular radical cyclizations. For instance, conversion of the chloromethyl group to an N-allyl or O-alkenyl ether functionality would create a precursor for radical cyclization. Such reactions are known to proceed via atom transfer radical cyclization (ATRC) or reductive cyclization pathways, often mediated by transition metals or tin hydrides. However, no specific examples of such transformations starting from this compound have been reported in the scientific literature.

Similarly, intermolecular radical addition reactions, where a radical generated from this compound adds to an alkene or alkyne, are theoretically possible but remain undocumented for this compound.

Conformational Analysis and Stereochemical Properties of 4 Chloromethyl 1,1 Dimethylcyclohexane

Inherent Conformational Dynamics of 1,1-Disubstituted Cyclohexane (B81311) Scaffolds

The flexibility of the cyclohexane ring is not arbitrary; it is governed by a well-defined and energetically sensitive equilibrium between specific three-dimensional arrangements.

The cyclohexane ring predominantly adopts a low-energy conformation known as the chair conformation . This arrangement is exceptionally stable because it minimizes two major types of strain: angle strain (all C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle) and torsional strain (all C-H bonds on adjacent carbons are in a staggered arrangement).

The chair conformation is not static. It can undergo a conformational change called a "ring flip," passing through higher-energy intermediates, including the twist-boat and the highly unstable boat conformation . In the boat form, four carbons lie in a plane, with the other two ("prows") pointing upwards, leading to significant torsional strain from eclipsed bonds and steric strain from the proximity of the "flagpole" hydrogens. The twist-boat is a more stable intermediate between the chair and boat forms. The energy barrier for the chair-chair interconversion is approximately 10 kcal/mol. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.

For a substituted cyclohexane, the two chair conformers resulting from a ring flip are often not equal in energy. The relative population of these conformers at equilibrium is described by the equilibrium constant (Keq), which is related to the difference in Gibbs free energy (ΔG) between them.

The relationship is defined by the equation: ΔG = -RT ln(Keq)

Where:

ΔG is the Gibbs free energy difference between the conformers.

R is the universal gas constant (8.314 J/mol·K or 1.987 cal/mol·K).

T is the temperature in Kelvin.

Keq is the equilibrium constant, representing the ratio of the more stable conformer to the less stable conformer.

A negative ΔG value indicates that the equilibrium favors the products (the more stable conformer), resulting in a Keq greater than 1. This quantitative relationship allows chemists to predict the conformational preferences of substituted cyclohexanes. For instance, a ΔG of 1.7 kcal/mol at room temperature corresponds to an equilibrium mixture containing approximately 95% of the more stable conformer.

Relationship Between ΔG and Keq at 298 K (25 °C)
ΔG (kcal/mol)Keq% More Stable Conformer% Less Stable Conformer
015050
-0.683.27624
-1.05.48416
-1.719955
-2.7100991
-4.1100099.90.1

Impact of Substituents (Chloromethyl and Geminal Dimethyl Groups) on Ring Stability

In 4-(Chloromethyl)-1,1-dimethylcyclohexane, the substituents at the C1 and C4 positions dictate the stability of the two possible chair conformations.

The preference for a substituent to occupy the more spacious equatorial position over the more sterically hindered axial position is quantified by its conformational free energy, commonly known as the A-value . The A-value represents the energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a stronger preference for the equatorial position.

Geminal Dimethyl Group (C1): In a 1,1-disubstituted cyclohexane, one substituent must be axial and the other equatorial. For the 1,1-dimethyl group, a ring flip results in an identical conformation where one methyl group is axial and the other is equatorial. Therefore, the two conformers of 1,1-dimethylcyclohexane (B3273568) are isoenergetic.

Selected A-Values (kcal/mol)
SubstituentA-Value (kcal/mol)
-F0.24
-Cl0.53
-Br0.43
-OH0.87
-CH₃1.70
-CH₂CH₃1.75
-CH(CH₃)₂2.15
-C(CH₃)₃>4.7

The primary reason for the energetic penalty of placing a substituent in the axial position is 1,3-diaxial interaction . This refers to the steric repulsion between an axial substituent and the two axial hydrogens (or other substituents) located on the same side of the ring, three carbons away.

In this compound, two chair conformations exist:

Conformer A: The chloromethyl group is in the equatorial position. In this conformation, the axial methyl group at C1 experiences 1,3-diaxial interactions with the axial hydrogens at C3 and C5. The equatorial chloromethyl group does not introduce significant new 1,3-diaxial strain.

Conformer B: The chloromethyl group is in the axial position. Following a ring flip, the chloromethyl group becomes axial. It will then experience 1,3-diaxial interactions with the axial hydrogens at C2 and C6. The axial methyl group at C1 continues to have its own 1,3-diaxial interactions.

The total steric strain in each conformer is the sum of all such interactions. An axial methyl group introduces approximately 1.7 kcal/mol of strain due to its two 1,3-diaxial interactions with axial hydrogens. The axial chloromethyl group would introduce a similar amount of strain. Therefore, Conformer A, with the chloromethyl group in the equatorial position, is significantly more stable. The equilibrium will strongly favor the conformer where the larger or more sterically demanding group (in this case, the chloromethyl group) occupies the equatorial position.

Stereoisomerism in this compound and Analogues

Stereoisomerism in cyclic systems is determined by the arrangement of substituents relative to the plane of the ring.

For This compound , the molecule is achiral . It does not possess any stereocenters. A plane of symmetry passes through the C1 and C4 atoms and the substituents attached to them, bisecting the ring. Consequently, the molecule cannot exist as enantiomers and is not optically active. Since there is only one substituent at the C4 position, cis/trans isomerism relative to other ring substituents is not applicable in the same way as in 1,2- or 1,4-disubstituted systems.

However, an analysis of its analogues is instructive:

1,4-Disubstituted Cyclohexane Analogues (e.g., 1,4-Dichlorocyclohexane): These compounds can exist as cis and trans diastereomers. In the cis isomer, one substituent must be axial and the other equatorial. In the trans isomer, both substituents can be equatorial (more stable) or both can be axial (less stable). Due to a plane of symmetry, both cis and trans isomers of 1,4-dichlorocyclohexane (B93037) are achiral meso compounds.

1,2-Disubstituted Cyclohexane Analogues (e.g., 1,2-Dichlorocyclohexane): The trans isomer exists as a pair of enantiomers ((R,R) and (S,S)), which predominantly adopt a diequatorial conformation. The cis isomer is an achiral meso compound that exists as a rapidly interconverting pair of enantiomeric chair conformations (one axial/one equatorial).

This highlights that while this compound itself is achiral, the introduction or shifting of its functional groups to create different substitution patterns can lead to various forms of stereoisomerism.

Identification of Chiral Centers and Enantiomeric Possibilities

A chiral center is a carbon atom that is attached to four different groups. The presence of such a center in a molecule renders it chiral, meaning it is non-superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers.

In the case of this compound, we must examine each carbon atom of the cyclohexane ring to determine if it meets the criteria for a chiral center.

C1: This carbon is bonded to two methyl (-CH₃) groups, a chloromethyl (-CH₂Cl) group, and the C2 and C6 carbons of the ring. Since two of the substituents (the methyl groups) are identical, C1 is not a chiral center.

C2, C3, C5, C6: Each of these carbons is bonded to two hydrogen atoms and two different carbon atoms within the ring. As they each bear two identical hydrogen atoms, none of them are chiral centers.

C4: This carbon is bonded to a hydrogen atom, a chloromethyl (-CH₂Cl) group, and the C3 and C5 carbons of the ring. To determine if C4 is a chiral center, we must evaluate the paths around the ring from this carbon. The path from C4 through C3 to C2 and then to C1 is different from the path from C4 through C5 to C6 and then to C1. The substituents on C1 (two methyl groups) break the symmetry of the ring relative to C4.

Therefore, the four groups attached to C4 are:

-H (Hydrogen)

-CH₂Cl (Chloromethyl group)

-CH₂-C(CH₃)₂-CH₂- (Path through C3 and C2 to C1)

-CH₂-CH₂-C(CH₃)₂- (Path through C5 and C6 to C1)

Since these four groups are different, C4 is a chiral center . The presence of this single chiral center means that this compound is a chiral molecule and can exist as a pair of enantiomers. These enantiomers are designated as (R)-4-(Chloromethyl)-1,1-dimethylcyclohexane and (S)-4-(Chloromethyl)-1,1-dimethylcyclohexane, based on the Cahn-Ingold-Prelog priority rules.

StereocenterSubstituentsChiralityEnantiomeric Forms
C1-CH₃, -CH₃, -CH₂Cl, Ring CarbonsAchiralN/A
C4-H, -CH₂Cl, Ring Path 1, Ring Path 2Chiral(R) and (S)

The two enantiomers will have identical physical properties, such as boiling point and density, but will differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules.

Diastereomeric Relationships in Highly Substituted Derivatives

Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters and the configuration of at least one, but not all, of the stereocenters is different.

If we consider derivatives of this compound with additional substituents, the potential for diastereomerism becomes significant. The introduction of new substituents can create additional chiral centers and also lead to cis/trans isomerism, a form of diastereomerism in cyclic compounds.

Let's consider a hypothetical derivative, for instance, 2-hydroxy-4-(chloromethyl)-1,1-dimethylcyclohexane. The introduction of a hydroxyl (-OH) group at the C2 position creates a new chiral center at C2. Now, the molecule has two chiral centers: C2 and C4.

The maximum number of stereoisomers possible for a molecule is given by the formula 2ⁿ, where 'n' is the number of chiral centers. For our hypothetical derivative with two chiral centers, there is a possibility of 2² = 4 stereoisomers.

These four stereoisomers would exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair would be that of diastereomers.

The stereochemical relationships can be described using cis/trans notation relative to the plane of the cyclohexane ring. For example, the hydroxyl group at C2 and the chloromethyl group at C4 can be either on the same side of the ring (cis) or on opposite sides (trans).

Derivative ExampleNew Chiral Center(s)Total Chiral CentersMaximum StereoisomersDiastereomeric Relationships
2-hydroxy-4-(chloromethyl)-1,1-dimethylcyclohexaneC224(2R,4R) and (2S,4S) are enantiomers. (2R,4S) and (2S,4R) are enantiomers. The relationship between (2R,4R) and (2R,4S) is diastereomeric.
2,6-dichloro-4-(chloromethyl)-1,1-dimethylcyclohexaneC2, C638Multiple pairs of enantiomers and numerous diastereomeric relationships exist between non-enantiomeric pairs.

Derivatization Strategies for Functional Group Transformations of 4 Chloromethyl 1,1 Dimethylcyclohexane

Alkylation Reactions Utilizing the Chloromethyl Moiety

The chloromethyl group of 4-(Chloromethyl)-1,1-dimethylcyclohexane is an effective electrophilic site for alkylation reactions. As a primary alkyl halide, it readily participates in bimolecular nucleophilic substitution (SN2) reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, effectively transferring the 1,1-dimethylcyclohexylmethyl group to a variety of nucleophilic substrates.

A prominent example of this is the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile. masterorganicchemistry.com The reaction between this compound and an alkoxide, such as sodium ethoxide, proceeds via an SN2 mechanism to yield the corresponding ether. masterorganicchemistry.com This method is highly efficient for primary alkyl halides and provides a direct route to ethers with the bulky 1,1-dimethylcyclohexylmethyl group. masterorganicchemistry.com

Similarly, carbon-based nucleophiles like enolates, derived from ketones or esters, can be alkylated. This reaction forms a new carbon-carbon bond, extending the carbon skeleton and introducing the alicyclic motif into acyclic systems. These alkylation strategies are fundamental in constructing more complex molecules where the sterically demanding and lipophilic nature of the 1,1-dimethylcyclohexyl group can be used to tune the properties of the target compound.

Table 1: Examples of Alkylation Reactions This table is interactive. Click on the headers to sort.

Nucleophile Reagent Example Product Class
Alkoxide Sodium Ethoxide Ether
Enolate Sodium salt of diethyl malonate Substituted Malonic Ester
Thiolate Sodium thiophenoxide Thioether

Formation of Polyfunctionalized Alicyclic Compounds

The derivatives of this compound can serve as intermediates for the synthesis of polyfunctionalized molecules, where multiple functional groups are present on the same alicyclic scaffold. The synthesis of these more complex structures often involves a multi-step sequence where the initially introduced functional group is further elaborated.

For instance, the nitrile derivative, 4-(cyanomethyl)-1,1-dimethylcyclohexane, is a key intermediate. The nitrile group can be selectively reduced to a primary amine using reagents like LiAlH₄, yielding 4-(2-aminoethyl)-1,1-dimethylcyclohexane. pressbooks.pub This product is a polyfunctional compound, containing both the 1,1-dimethylcyclohexane (B3273568) core and a primary amine functionality, separated by a methylene (B1212753) bridge. Such compounds, which combine a bulky lipophilic group with a reactive/polar functional group, are of interest as building blocks for more complex target molecules. researchgate.net This strategy of sequential functional group introduction and transformation is central to modern organic synthesis. researchgate.net

Advanced Derivatization for Analytical Enhancement (e.g., improved chromatographic properties, mass spectral properties)

While this compound and its simple derivatives are useful synthetically, their analysis can present challenges. Advanced derivatization techniques are often employed to enhance their detectability and improve their chromatographic behavior, particularly for trace-level analysis.

High-Performance Liquid Chromatography (HPLC): The 1,1-dimethylcyclohexane moiety lacks a chromophore, meaning it does not absorb ultraviolet (UV) or visible light. benthamdirect.com This makes it effectively invisible to standard HPLC-UV detectors, which are common in analytical laboratories. veeprho.comresearchgate.net To overcome this, pre-column derivatization is used to attach a UV-active tag to the molecule. sdiarticle4.com For example, if the chloride is converted to an amine, the amine can be reacted with a derivatizing agent like benzoyl chloride or dansyl chloride. sdiarticle4.com The resulting derivative incorporates a strongly UV-absorbing group, allowing for sensitive detection by HPLC-UV. benthamdirect.comsdiarticle4.com

Gas Chromatography-Mass Spectrometry (GC-MS): Alkyl chlorides can be analyzed by GC-MS, but their derivatization can improve analytical performance. Converting the chloromethyl group to a less reactive, more stable derivative, such as an ester or ether, can lead to better peak shapes and enhanced reproducibility. researchgate.net Furthermore, derivatization can be used to introduce specific functional groups that yield characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation and improving the sensitivity of the analysis. nih.govrsc.org For example, reacting the compound with an alcohol like 1-propanol (B7761284) in the presence of a base such as pyridine (B92270) can convert the alkyl chloride to an ether, which may have more favorable chromatographic properties and a distinct mass spectrum. rsc.orgrsc.org

Table 3: Analytical Derivatization Strategies This table is interactive. Click on the headers to sort.

Analytical Technique Challenge Derivatization Strategy Example Reagent
HPLC Lack of UV Chromophore Attach a UV-absorbing tag Benzoyl Chloride
GC-MS Suboptimal Peak Shape Convert to a more stable derivative 1-Propanol/Pyridine
GC-MS Ambiguous Fragmentation Introduce a group with characteristic fragmentation Silylation agents (for alcohol derivatives)

Computational and Spectroscopic Investigations of 4 Chloromethyl 1,1 Dimethylcyclohexane

Quantum Mechanical and Molecular Mechanics Studies on Conformational Energies and Interconversions

The conformational landscape of 4-(chloromethyl)-1,1-dimethylcyclohexane is dominated by the interconversion between two chair conformations, a process known as ring flipping. pressbooks.pub Due to the substitution pattern, these two conformers are diastereomeric and thus possess different energies. spcmc.ac.in The primary distinction between the two chairs is the orientation of the C-4 substituent, the chloromethyl group, which can be either axial or equatorial. The 1,1-dimethyl substitution pattern results in one methyl group being axial and the other equatorial in both chair conformations, meaning their contribution to the relative stability of the two conformers cancels out. libretexts.orglibretexts.org

The relative energies of these conformers are therefore determined by the steric interactions associated with the chloromethyl group. Generally, cyclohexane (B81311) conformers with bulky substituents in the equatorial position are energetically favored over those with axial substituents to minimize destabilizing 1,3-diaxial interactions. libretexts.org In the axial conformer of this compound, the chloromethyl group experiences steric repulsion from the two axial hydrogens on C-2 and C-6.

Computational methods are essential for quantifying these energy differences:

Molecular Mechanics (MM): This method uses classical physics and parameterized force fields (like MM2, MMFF94) to calculate the steric energy of a molecule. youtube.comnih.gov It models the molecule as a collection of atoms connected by springs, considering bond stretching, angle bending, torsional strain, and van der Waals interactions. nih.gov MM calculations can efficiently predict that the conformer with the equatorial chloromethyl group is significantly more stable.

Quantum Mechanical (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure and, consequently, the molecular energies. researchgate.net High-level QM calculations can be used to refine the energy difference (ΔE) and the activation energy for the chair-chair interconversion, providing a detailed potential energy surface for the process. researchgate.net

Based on the established conformational energies (A-values) for related groups, the chloromethyl group is expected to have a notable preference for the equatorial position. This leads to an equilibrium that heavily favors the equatorial conformer.

Table 1: Conformational Analysis of this compound

ConformerC-4 (Chloromethyl) Group OrientationKey Steric InteractionsExpected Relative Stability
EquatorialEquatorialMinimal 1,3-diaxial interactions for the CH₂Cl group.More Stable
AxialAxialSignificant 1,3-diaxial interactions between the CH₂Cl group and axial hydrogens at C-2 and C-6.Less Stable

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and studying the conformational dynamics of substituted cyclohexanes. acs.orgacs.org For this compound, NMR would confirm the substitution pattern and reveal the preferred conformation.

The ¹H NMR spectrum of this compound is expected to be complex due to the low molecular symmetry, which renders most of the ring protons chemically non-equivalent. libretexts.org

Chemical Shifts: Protons in different chemical environments will resonate at different frequencies. The two geminal methyl groups at C-1 would likely appear as sharp singlets, potentially with slightly different chemical shifts. The two protons of the chloromethyl group (-CH₂Cl) would give rise to a signal, likely a doublet, in the range of 3.3-3.7 ppm due to the deshielding effect of the adjacent chlorine atom. The protons on the cyclohexane ring would produce a complex series of multiplets, typically between 1.0 and 2.0 ppm. libretexts.orgsigmaaldrich.com Axial protons are generally more shielded and appear at a higher field (lower ppm) than their equatorial counterparts.

Coupling Constants: The magnitude of the spin-spin coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them. This is particularly useful in cyclohexane systems for distinguishing between axial and equatorial protons. Large coupling constants (typically Jₐₓ,ₐₓ ≈ 8–13 Hz) are observed between two vicinal axial protons, while smaller couplings are seen for axial-equatorial (Jₐₓ,ₑq ≈ 2–5 Hz) and equatorial-equatorial (Jₑq,ₑq ≈ 2–5 Hz) interactions. Analysis of these coupling patterns would allow for the definitive assignment of the chloromethyl group's preferred orientation.

Table 2: Predicted ¹H NMR Chemical Shift Ranges

Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
C(1)-CH₃ (gem-dimethyl)0.8 - 1.2Singlet (s)
Cyclohexane Ring CH₂ (axial & equatorial)1.0 - 2.0Multiplets (m)
CH-CH₂Cl (methine proton at C-4)1.8 - 2.5Multiplet (m)
CH₂Cl (chloromethyl)3.3 - 3.7Doublet (d)

Note: These are estimated values and can be influenced by the solvent and specific conformation. pitt.edu

The ¹³C NMR spectrum provides a clear map of the carbon skeleton. libretexts.org In a proton-decoupled spectrum, each unique carbon atom in the molecule gives a single peak, simplifying the analysis compared to ¹H NMR. compoundchem.com

For this compound, assuming the chair conformation and slow ring-flipping on the NMR timescale, one would expect to see distinct signals for each carbon. Due to the plane of symmetry passing through C-1 and C-4 in the idealized structure, C-2 and C-6, as well as C-3 and C-5, would be equivalent. This would result in six distinct signals:

C-1 (quaternary, gem-dimethyl)

The two methyl carbons attached to C-1

C-2 and C-6

C-3 and C-5

C-4 (methine)

The chloromethyl carbon (-CH₂Cl)

The chemical shifts are predictable based on standard values for substituted cyclohexanes. oregonstate.eduwisc.edu The quaternary carbon (C-1) would appear around 30-40 ppm. The carbons of the methyl groups would be in the range of 20-30 ppm. The ring methylene (B1212753) carbons (C-2, C-3, C-5, C-6) would resonate between 25-45 ppm. The methine carbon (C-4) would be shifted slightly downfield. The chloromethyl carbon would be the most deshielded of the sp³ carbons, appearing in the 45-55 ppm range due to the electronegative chlorine atom.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges

Carbon AtomExpected Chemical Shift (δ, ppm)
C(1)-CH₃ (gem-dimethyl)20 - 30
C-1 (quaternary)30 - 40
C-2, C-3, C-5, C-6 (ring CH₂)25 - 45
C-4 (ring CH)35 - 45
-CH₂Cl (chloromethyl)45 - 55

Vibrational Spectroscopy (IR, Raman) in Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nist.gov For this compound, the spectra would be characterized by vibrations of the cyclohexane ring and the functional groups.

The most prominent bands in the IR spectrum would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups. nih.gov

C-H Bending: Bands in the 1350-1470 cm⁻¹ region due to scissoring and bending vibrations of the CH₂ and CH₃ groups. researchgate.net The gem-dimethyl group often shows a characteristic doublet around 1365-1385 cm⁻¹.

C-Cl Stretching: A moderately strong band in the fingerprint region, typically between 650-800 cm⁻¹, which is characteristic of the C-Cl bond in alkyl chlorides. dtic.mil The exact position of this band can be sensitive to the conformation (axial vs. equatorial).

Cyclohexane Ring Vibrations: A series of complex absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-C stretching and ring deformations.

While a single spectrum at room temperature would represent the average of the conformational equilibrium, low-temperature studies could potentially resolve bands corresponding to the individual axial and equatorial conformers, allowing for a determination of their relative populations.

Table 4: Characteristic Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch (sp³ carbons)2850 - 3000Strong
CH₂/CH₃ Bend (Scissoring/Deformation)1350 - 1470Medium
C-Cl Stretch650 - 800Medium-Strong
C-C Stretch / Ring Deformation800 - 1200Medium-Weak

Mass Spectrometry for Structural Confirmation of Derivatives

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and its derivatives. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern serves as a molecular fingerprint. docbrown.info

For this compound (MW ≈ 160.69 g/mol ), the mass spectrum would be expected to show:

Molecular Ion Peak (M⁺•): A peak at m/z corresponding to the molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic 3:1 intensity ratio.

Key Fragmentation Pathways:

Loss of a methyl radical (-CH₃): A significant peak at [M-15]⁺, resulting from the cleavage of one of the gem-dimethyl groups.

Loss of a chlorine radical (-Cl): A peak at [M-35]⁺ and [M-37]⁺. This fragmentation leads to a stable carbocation.

Loss of the chloromethyl radical (-CH₂Cl): A peak at [M-49]⁺ (for ³⁵Cl). This is a common cleavage for benzyl-type halides.

Ring Fragmentation: Cyclohexane derivatives often fragment via the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral molecules from the ring structure. jove.com

The fragmentation of derivatives of this compound would follow similar principles, with the fragmentation pattern being influenced by the nature of the new functional group. acs.orgresearchgate.net

Table 5: Predicted Key Mass Spectrometry Fragments

m/z ValueIdentity of FragmentNotes
160/162[C₉H₁₇Cl]⁺• (Molecular Ion)[M]⁺• and [M+2]⁺• peaks in a ~3:1 ratio.
145/147[M - CH₃]⁺Loss of a methyl group.
125[M - Cl]⁺Loss of a chlorine radical.
111[M - CH₂Cl]⁺Loss of a chloromethyl radical.
56[C₄H₈]⁺•Common fragment from cyclohexane ring cleavage (loss of C₂H₄ from a larger fragment). jove.com

Lack of Sufficient Data for "this compound" Prevents Article Generation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the advanced synthetic applications of "this compound" as a building block in the areas requested. The available information is insufficient to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

The investigation into the role of "this compound" as a versatile intermediate for complex alicyclic systems, a precursor for bioactive molecules, and its integration into polymer chemistry did not yield specific examples or detailed research findings. General principles of organic synthesis suggest that the chloromethyl group could serve as a reactive site for nucleophilic substitution, making it a potentially useful building block. However, without documented examples of its application in peer-reviewed studies or patents, any discussion would be purely speculative and would not meet the required standard of scientific accuracy.

The user's strict instructions to focus solely on the provided outline and to include detailed research findings and data tables cannot be fulfilled due to the scarcity of specific data for this particular compound. To maintain the integrity of the scientific information presented, no article will be generated at this time. Further research and publication on the synthesis and utility of "this compound" would be necessary to provide the content required for the requested article.

Future Research Directions and Unexplored Reactivity of Chloromethylcyclohexane Derivatives

Development of Novel Catalytic Transformations

The development of new catalytic systems is a cornerstone of modern organic synthesis, enabling efficient and selective bond formation. For chloromethylcyclohexane derivatives, future research will likely focus on overcoming the steric hindrance and exploring novel coupling methodologies.

Cross-Coupling Reactions: The primary chloromethyl group is a potential handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig). researchgate.net Research is needed to develop robust catalyst systems, likely employing bulky, electron-rich phosphine (B1218219) ligands, that can facilitate oxidative addition to the sterically encumbered C-Cl bond and promote efficient coupling with a wide range of partners.

C-H Functionalization: A significant area of future research involves the catalytic functionalization of the cyclohexane (B81311) ring's C-H bonds. Rhodium(III) and Palladium(II)-catalyzed reactions, which often utilize directing groups, could enable the selective introduction of functional groups at positions ortho to the chloromethyl-bearing carbon or other specific sites on the ring. researchgate.netrsc.org Developing transformations that are either directed by the existing chloromethyl group or operate without a directing group would be a substantial advancement.

Asymmetric Catalysis: Introducing chirality into the cyclohexane scaffold is a key objective for applications in pharmaceuticals and materials science. Future work could explore the enantioselective synthesis of chloromethylcyclohexane derivatives or the asymmetric transformation of the existing structure. nih.gov This could involve developing chiral catalysts for desymmetrization reactions on prochiral precursors or kinetic resolution of racemic mixtures.

Below is a table outlining potential catalytic transformations for future exploration.

Transformation TypePotential Reagents/CatalystsTarget Bond FormationResearch Goal
Suzuki CouplingPd(0) catalysts, Buchwald ligands, Boronic acids/estersC-C (Aryl/Vinyl)Synthesis of complex molecular scaffolds
Buchwald-Hartwig AminationPd or Cu catalysts, AminesC-NAccess to novel amine derivatives
C-H ArylationRh(III) or Pd(II) catalysts, Arylating agentsC-C (Aryl)Direct functionalization of the cyclohexane ring
Asymmetric HydrogenationChiral Ru or Rh catalysts, H₂C-HEnantioselective synthesis of chiral derivatives

Investigations into Green and Sustainable Synthetic Routes

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.net Applying these principles to the synthesis and reactions of chloromethylcyclohexane derivatives is a critical direction for future research. researchgate.netresearchgate.net

Green Solvents and Catalysts: A primary goal is to replace conventional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or biomass-derived solvents like eucalyptol. researchgate.netmdpi.com Furthermore, the development of recyclable catalysts, such as solid-supported metal catalysts or organocatalysts, would significantly improve the sustainability of synthetic processes involving these compounds. mdpi.com Research into catalyst- and solvent-free reaction conditions, potentially using microwave or ultrasonic irradiation, represents another promising frontier. mdpi.comnih.govsruc.ac.uk

Atom Economy and One-Pot Syntheses: Future synthetic routes should be designed to maximize atom economy, ensuring that the majority of atoms from the reactants are incorporated into the final product. researchgate.net Designing multi-component, one-pot reactions where several synthetic steps are combined without isolating intermediates can drastically reduce waste and improve efficiency. mdpi.com For instance, a one-pot reaction to synthesize a complex derivative from simple precursors via a chloromethylcyclohexane intermediate would be a significant achievement in green chemistry.

This table compares conventional versus potential green approaches for reactions involving chloromethylcyclohexane derivatives.

Process AspectConventional ApproachGreen/Sustainable ApproachBenefit
Solvent Toluene, DichloromethaneWater, Eucalyptol, Supercritical CO₂Reduced toxicity and environmental impact researchgate.net
Catalyst Homogeneous precious metal catalystsHeterogeneous/recyclable catalysts, OrganocatalystsCatalyst recovery and reuse, reduced metal waste mdpi.com
Energy Input Conventional heating (oil bath)Microwave irradiation, UltrasoundFaster reaction times, lower energy consumption nih.govsruc.ac.uk
Synthesis Design Multi-step synthesis with purificationOne-pot, multi-component reactionsReduced solvent waste, improved efficiency mdpi.com

Exploration of New Chemical Transformations and Rearrangement Reactions

The inherent structure of 4-(Chloromethyl)-1,1-dimethylcyclohexane makes it a prime candidate for exploring unique chemical transformations and skeletal rearrangements. bdu.ac.in Such reactions can lead to the formation of complex and structurally diverse isomers that may not be accessible through conventional synthetic routes. wiley-vch.degoogleapis.com

Carbocation-Mediated Rearrangements: Reactions that proceed through a carbocation intermediate are particularly susceptible to rearrangement. masterorganicchemistry.com For instance, solvolysis of the chloromethyl group under appropriate conditions could generate a primary carbocation, which would be expected to undergo a rapid 1,2-shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation on the cyclohexane ring. This rearrangement could lead to ring-expanded or structurally isomeric products. bdu.ac.ingoogleapis.com Investigating the factors that control these rearrangements—such as solvent, temperature, and the nature of the nucleophile—is a fertile area for future research.

Ring Expansion and Contraction: Beyond simple alkyl shifts, conditions could be explored to promote more complex rearrangements. Lewis acid catalysis, for example, could facilitate reactions leading to ring expansion (e.g., to a cycloheptane (B1346806) derivative) or ring contraction (e.g., to a cyclopentylmethyl derivative). Understanding the stereochemical and electronic factors that govern these pathways is crucial for harnessing their synthetic potential. bdu.ac.in

Free Radical Reactions: The exploration of free radical-mediated reactions offers another avenue. While carbocation chemistry is dominated by rearrangements, radical intermediates may offer complementary reactivity, allowing for functionalization without skeletal changes under certain conditions. Alternatively, specific radical-initiated rearrangements could also be targeted.

The table below outlines potential rearrangement pathways starting from the 4-(chloromethyl)-1,1-dimethylcyclohexyl scaffold.

Triggering ConditionIntermediateRearrangement TypePotential Product Class
Solvolysis / Lewis AcidPrimary Carbocation1,2-Alkyl Shift (Wagner-Meerwein) masterorganicchemistry.comIsomeric cyclohexyl derivatives with functional group at C1 or C2
Strong Acid / HeatCarbocationRing ExpansionSubstituted Cycloheptane Derivatives
Specific Base/CatalystCarbocation/OtherRing Contraction (e.g., Favorskii-type) slideshare.netCyclopentyl-substituted compounds
Radical InitiatorPrimary RadicalRadical Cyclization/RearrangementBicyclic or Isomeric Products

Q & A

Basic: What synthetic routes are commonly used to prepare 4-(Chloromethyl)-1,1-dimethylcyclohexane, and how do reaction conditions impact yield and purity?

Methodological Answer:
The synthesis typically involves functionalization of a pre-existing cyclohexane scaffold. A plausible route is the chloromethylation of 1,1-dimethylcyclohexane using chloromethylating agents (e.g., paraformaldehyde/HCl or ClCH₂OCH₃) under acidic conditions. Alternatively, nucleophilic substitution of a brominated precursor (e.g., 4-(Bromomethyl)-1,1-dimethylcyclohexane) with chloride ions via SN2 mechanisms could be employed .
Key Considerations:

  • Temperature: Higher temperatures (80–100°C) favor chloromethylation but may increase side reactions like polymerization.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Purification: Column chromatography or fractional distillation is critical due to potential byproducts (e.g., diastereomers or unreacted starting materials).

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